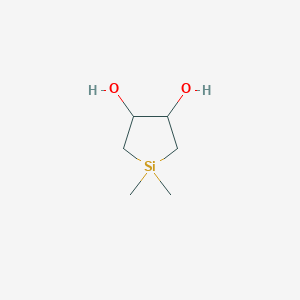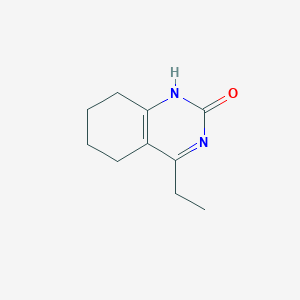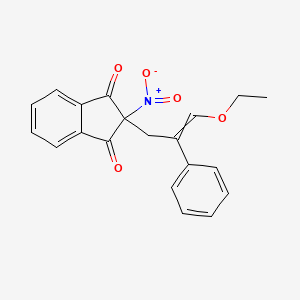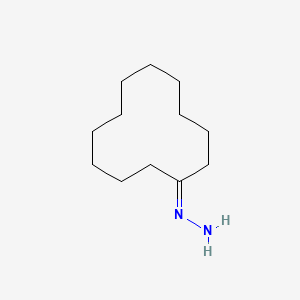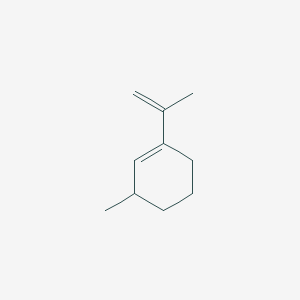![molecular formula C11H9N5O2 B14411636 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine CAS No. 86108-00-1](/img/structure/B14411636.png)
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a pyridine ring and a triazene group substituted with a 4-nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine typically involves the reaction of 4-nitrophenylhydrazine with pyridine-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the triazene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 2-[3-(4-Aminophenyl)triaz-1-en-1-yl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Similar structure but with a triazole ring instead of a triazene group.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: Contains a triazine ring with three nitrophenyl groups.
4-Nitrophenylhydrazine: A precursor in the synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine.
Uniqueness: this compound is unique due to its combination of a pyridine ring and a triazene group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
86108-00-1 |
|---|---|
Formule moléculaire |
C11H9N5O2 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-nitro-N-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C11H9N5O2/c17-16(18)10-6-4-9(5-7-10)13-15-14-11-3-1-2-8-12-11/h1-8H,(H,12,13,14) |
Clé InChI |
CQWGWAURIBKHIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
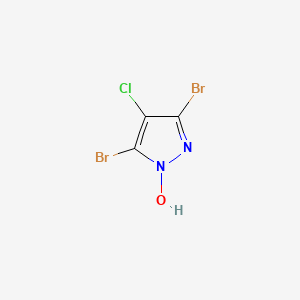

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

